

physical and chemical characteristics of 1H-4,7-Ethanobenzimidazole

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Compound of Interest

Compound Name: *1H-4,7-Ethanobenzimidazole*

Cat. No.: *B15442424*

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An In-depth Technical Guide to 1H-Benzimidazole

Audience: Researchers, scientists, and drug development professionals.

Core Physical and Chemical Characteristics

1H-Benzimidazole is a bicyclic aromatic heterocycle, consisting of a fusion of benzene and imidazole rings. It is a colorless crystalline solid.^[1] The benzimidazole ring system is a vital pharmacophore in medicinal chemistry.

Table 1: Physical and Chemical Properties of 1H-Benzimidazole

Property	Value	Reference
Molecular Formula	C ₇ H ₆ N ₂	[2]
Molar Mass	118.14 g/mol	[2]
Melting Point	171 °C	[1]
Boiling Point	360 °C	[1]
Solubility	Soluble in hot water, alcohol, and aqueous solutions of strong acids and alkalis. Sparingly soluble in ether. Practically insoluble in benzene and petroleum ether.	[2]
pKa (of conjugate acid)	5.58	[3]
pKa (as an acid)	12.8	[3]
Dipole Moment	3.93 D (in dioxane)	[1]
LogP	1.3	[2]
UV Absorption (in Ethanol)	λ _{max} at 244, 248, 266, 272, and 279 nm	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 1H-Benzimidazole.

Table 2: Key Spectroscopic Data for 1H-Benzimidazole

Spectrum Type	Key Peaks/Shifts	Reference
¹ H NMR (DMSO-d ₆)	δ 12.5 (s, 1H, N-H), 8.23 (s, 1H, C2-H), 7.61 (m, 2H, C4-H, C7-H), 7.21 (m, 2H, C5-H, C6-H)	[1]
¹³ C NMR (DMSO-d ₆)	δ 141.9 (C2), 138.1 (C3a, C7a), 121.7 (C5, C6), 115.3 (C4, C7)	[1]
Infrared (IR)	The IR spectra of benzimidazoles show characteristic bands for N-H stretching, C=N stretching, and aromatic C-H and C=C vibrations.[4][5]	[4][5]

Experimental Protocols

The synthesis of the benzimidazole core is a fundamental process in organic chemistry with several established methods.

General Synthesis of 2-Substituted-1H-Benzimidazoles from o-Phenylenediamine and Aldehydes

This protocol describes a common and versatile method for the synthesis of 2-substituted benzimidazoles.

Materials:

- o-Phenylenediamine
- Substituted aldehyde (e.g., benzaldehyde for 2-phenyl-1H-benzimidazole)
- Oxidizing agent (e.g., sodium metabisulfite, hydrogen peroxide)[6]
- Solvent (e.g., ethanol, water)

- Catalyst (optional, e.g., erbium triflate)[[7](#)]

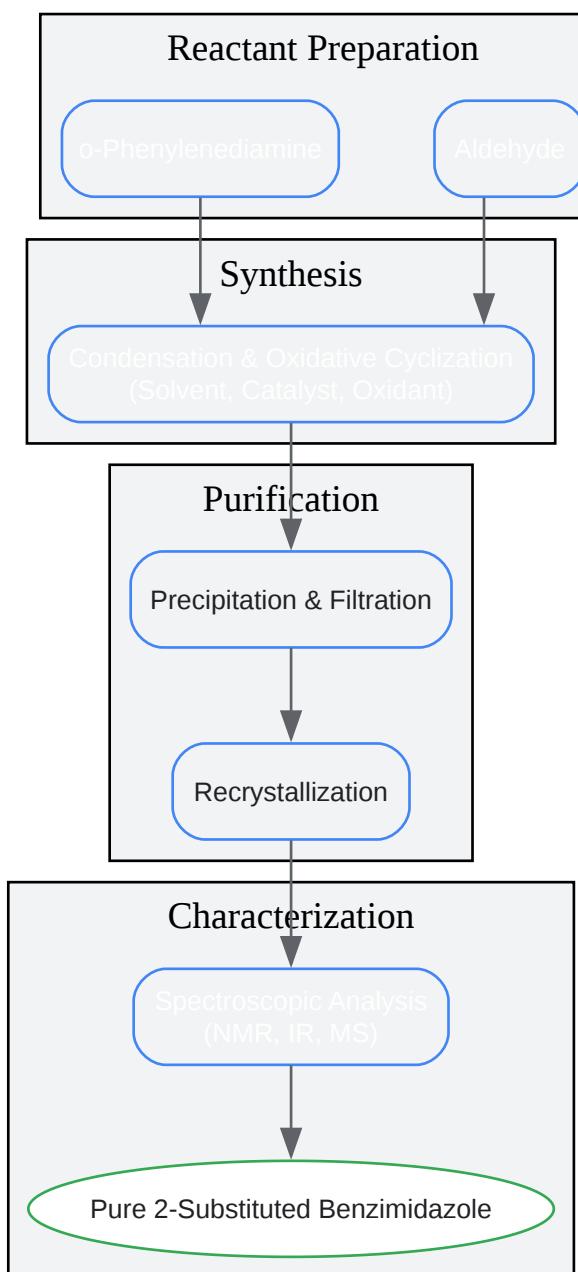
Procedure:

- Dissolve o-phenylenediamine (1 equivalent) in the chosen solvent in a round-bottom flask.
- Add the substituted aldehyde (1-1.2 equivalents) to the solution.
- If a catalyst is used, it is added at this stage (e.g., 10 mol% $\text{Er}(\text{OTf})_3$).[[7](#)]
- Introduce the oxidizing agent to the reaction mixture. The choice and amount of oxidizing agent can influence the reaction rate and yield.
- The reaction mixture is then typically stirred at room temperature or refluxed for a period ranging from a few minutes to several hours, depending on the specific reactants and conditions.[[6](#)][[7](#)]
- Reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the product is often precipitated by the addition of cold water.
- The crude product is collected by filtration, washed, and purified, typically by recrystallization from a suitable solvent like ethanol.

Characterization: The structure and purity of the synthesized benzimidazole derivative are confirmed using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and IR spectroscopy, as well as by melting point determination.

Logical Workflow for Benzimidazole Synthesis

The following diagram illustrates a generalized workflow for the synthesis and characterization of a 2-substituted benzimidazole.



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Caption: Generalized workflow for the synthesis of 2-substituted benzimidazoles.

This guide provides a foundational understanding of the physical and chemical properties of 1H-benzimidazole, along with a representative synthetic protocol and workflow. For more specific applications and the synthesis of more complex derivatives, researchers are encouraged to consult the cited literature.

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